Acétarsol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Acetarsol, a pentavalent arsenical compound, is primarily targeted against various infectious diseases . It has been used to treat diseases such as syphilis, amoebiasis, yaws, trypanosomiasis, and malaria . It was also commonly used for the treatment of vaginitis due to Trichomonas vaginalis and Candida albicans .

Mode of Action

It is thought to bind to protein-containing sulfhydryl groups located in the infective microorganism . This binding forms a lethal As-S bond, which impairs the protein’s function and eventually kills the microorganism .

Biochemical Pathways

The formation of the lethal as-s bond suggests that it disrupts the normal functioning of proteins within the microorganism, leading to its death .

Pharmacokinetics

Acetarsol has the molecular formula N-acetyl-4-hydroxy-m-arsanilic acid . The arsenic found in Acetarsol is excreted mainly in urine . The level of arsenic after Acetarsol administration reaches close to the toxic range in urine . This suggests that the compound is absorbed and metabolized in the body, and then excreted through the urinary system.

Result of Action

The primary result of Acetarsol’s action is the death of the infective microorganism. By binding to protein-containing sulfhydryl groups and forming a lethal As-S bond, Acetarsol impairs the protein’s function, leading to the death of the microorganism .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Acetarsol are largely due to its ability to bind to protein-containing sulfhydryl groups located in parasites . This interaction forms lethal As-S bonds, which then kills the parasite .

Cellular Effects

Acetarsol has been used for the treatment of diseases such as syphilis, amoebiasis, yaws, trypanosomiasis, and malaria . It has also been used for the treatment of Trichomonas Vaginalis and Candida Albicans .

Molecular Mechanism

It is thought to bind to protein-containing sulfhydryl groups located in the infective microorganism and form a lethal As-S bond . The formation of this bond impairs the protein’s function and eventually kills the microorganism .

Temporal Effects in Laboratory Settings

Some reports indicate a remission of arsenic, which can be physiologically dangerous .

Metabolic Pathways

It is known that the arsenic found in Acetarsol is excreted mainly in urine .

Subcellular Localization

Given its biochemical properties, it is likely that Acetarsol localizes to areas of the cell where it can interact with protein-containing sulfhydryl groups .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acétarsol implique la réaction de la 4-hydroxyaniline avec l'anhydride acétique pour former la N-acétyl-4-hydroxyaniline. Cet intermédiaire est ensuite mis à réagir avec l'acide arsénique pour donner l'this compound . Les conditions de réaction impliquent généralement des températures contrôlées et l'utilisation de solvants pour faciliter les réactions.

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et d'équipements de qualité industrielle pour garantir une production efficace du composé. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté tout en minimisant la production de sous-produits.

Analyse Des Réactions Chimiques

Types de réactions

L'acétarsol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont influencées par la présence de l'atome d'arsenic et des groupes fonctionnels liés au cycle aromatique.

Réactifs et conditions courantes

Oxydation : L'this compound peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium en conditions acides ou basiques.

Réduction : La réduction de l'this compound peut être réalisée en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquant l'this compound se produisent généralement au niveau du cycle aromatique et peuvent être facilitées par des réactifs électrophiles ou nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'this compound peut conduire à la formation d'oxydes contenant de l'arsenic, tandis que la réduction peut donner des hydrures contenant de l'arsenic.

Applications de la recherche scientifique

L'this compound a été largement étudié pour ses applications dans divers domaines :

Médecine : L'this compound a été utilisé dans le traitement des infections causées par des protozoaires et des champignons.

Mécanisme d'action

Le mécanisme d'action exact de l'this compound n'est pas entièrement compris. On pense que l'this compound se lie aux groupes sulfhydryles contenant des protéines situés dans le micro-organisme infectieux, formant des liaisons arsenic-soufre (As-S) létales. Cette liaison altère la fonction des protéines, conduisant finalement à la mort du micro-organisme .

Comparaison Avec Des Composés Similaires

Composés similaires

Arsthinol : Un autre composé arsenical utilisé à des fins thérapeutiques similaires.

Melarsoprol : Un médicament contenant de l'arsenic utilisé dans le traitement de la trypanosomiase.

Trioxyde d'arsenic : Utilisé dans le traitement de la leucémie aiguë promyélocytaire.

Unicité de l'acétarsol

L'this compound est unique en raison de sa structure moléculaire spécifique, qui lui permet de se lier efficacement aux groupes sulfhydryles des protéines. Cette propriété le rend particulièrement efficace contre certains types d'infections. De plus, son utilisation sous forme orale et en suppositoire offre une polyvalence dans son application .

Propriétés

IUPAC Name |

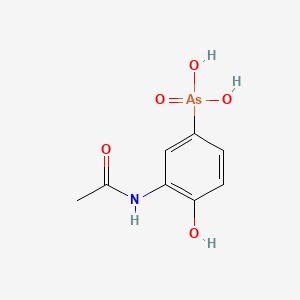

(3-acetamido-4-hydroxyphenyl)arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10AsNO5/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFJOVXVLFUVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10AsNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55588-51-7 (unspecified hydrochloride salt), 5892-48-8 (mono-hydrochloride salt), 64046-96-4 (calcium salt), 64046-96-4 (unspecified calcium salt) | |

| Record name | Acetarsone [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045847 | |

| Record name | Acetarsol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble | |

| Record name | SID8139955 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Acetarsol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The mechanism of action of acetarsol is not well known but it is thought to bind to protein-containing sulfhydryl groups located in the infective microorganism and to form a lethal As-S bond. The formation of this bond impairs the protein to function and it eventually kills the microorganism. | |

| Record name | Acetarsol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

97-44-9 | |

| Record name | N-Acetyl-4-hydroxy-m-arsanilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetarsone [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetarsol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | acetarsol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetarsol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetarsol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetarsol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetarsol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETARSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/806529YU1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

225-227 ºC | |

| Record name | Acetarsol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of acetarsol?

A1: While the precise mechanism of action of acetarsol remains unclear, it is believed to function similarly to other arsenical compounds. This likely involves binding to thiol groups in vital enzymes and proteins within susceptible organisms like protozoa, disrupting their metabolic processes and leading to cell death.

Q2: What is the molecular formula and weight of acetarsol?

A2: Acetarsol has a molecular formula of C8H10AsNO5 and a molecular weight of 275.09 g/mol.

Q3: What were the historical uses of acetarsol in clinical practice?

A3: Before the widespread adoption of metronidazole, acetarsol was utilized as a standard treatment for [Trichomonas vaginalis infections] []. It was also explored as a treatment for [amebiasis] [] and [syphilis] [].

Q4: What challenges are associated with studying acetarsol's efficacy in treating Trichomonas vaginalis infections today?

A4: Researching acetarsol for this indication is challenging due to the widespread use and effectiveness of metronidazole. Finding patients with metronidazole-resistant infections for clinical trials is difficult, making it challenging to draw definitive conclusions about acetarsol's efficacy in this context.

Q5: What are the known safety concerns associated with acetarsol?

A5: Acetarsol is an organic arsenical compound, and as such, carries a risk of arsenic toxicity. Reported side effects include [dermatitis, gastrointestinal disturbances, and potentially serious systemic reactions] [, , , ]. Its use during pregnancy is also a concern due to the potential for [congenital anomalies] [].

Q6: Has acetarsol been linked to any specific toxicities?

A6: Yes, cases of [hepatitis] [] and [encephalitis] [] following acetarsol administration have been reported. Additionally, one case study described a patient developing [aplastic anemia] [] after prolonged treatment. These cases highlight the potential for serious, albeit rare, adverse events.

Q7: What are the common formulations of acetarsol used in research and clinical settings?

A7: Acetarsol has been primarily administered as [suppositories] [, ] for treating proctitis and as [vaginal pessaries] [, , , , ] for vaginal infections.

Q8: Given the potential toxicity of acetarsol, what are the alternative treatments available for conditions like proctitis and trichomoniasis?

A8: Safer and more effective alternatives have largely replaced acetarsol. For proctitis, these include 5-aminosalicylates, corticosteroids (like budesonide and beclomethasone), and emerging therapies such as tacrolimus []. For trichomoniasis, metronidazole and tinidazole remain the mainstay of treatment [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.